molecular formula C20H14BrN3O3 B11538173 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 339259-35-7

4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B11538173
CAS No.: 339259-35-7
M. Wt: 424.2 g/mol
InChI Key: AENNRMWXZKZRBF-FSJBWODESA-N
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Description

4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a synthetic organic compound featuring a hydrazone-carbohydrazide linker bridging a 3-pyridinylcarbonyl group and a 2-bromobenzoate ester.

Properties

CAS No.

339259-35-7

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C20H14BrN3O3/c21-18-6-2-1-5-17(18)20(26)27-16-9-7-14(8-10-16)12-23-24-19(25)15-4-3-11-22-13-15/h1-13H,(H,24,25)/b23-12+

InChI Key

AENNRMWXZKZRBF-FSJBWODESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3)Br

Origin of Product

United States

Preparation Methods

Esterification of 2-Bromobenzoic Acid

The esterification step typically employs Steglich conditions or acid chloride-mediated coupling:

Method A (Steglich Esterification):

  • Reagents : 2-Bromobenzoic acid, 4-hydroxybenzaldehyde, N,NN,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

  • Solvent : Dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : ~70–85% (theoretical).

Method B (Acid Chloride Route):

  • Reagents : 2-Bromobenzoyl chloride, 4-hydroxybenzaldehyde, triethylamine (TEA).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : 0°C, 2 hours.

  • Yield : ~80–90%.

Hydrazone Formation via Condensation

The aldehyde intermediate reacts with 3-pyridinylcarbonyl hydrazide under controlled conditions:

Protocol :

  • Molar Ratio : 1:1 aldehyde-to-hydrazide.

  • Solvent : Methanol or ethanol.

  • Acid Catalyst : Glacial acetic acid (2–5 mol%).

  • Temperature : Reflux (70–80°C) for 12–24 hours.

  • Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol/water.

  • Yield : 60–75%.

Critical Parameters :

  • pH Control : Mildly acidic conditions (pH 4–6) enhance imine formation while minimizing hydrolysis.

  • Moisture Sensitivity : Anhydrous solvents improve reaction efficiency.

Mechanistic Insights and Byproduct Management

The hydrazone formation proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration (Figure 1). Competing pathways include:

  • Oligomerization : Mitigated by dilute reaction conditions (0.1–0.5 M).

  • Ester Hydrolysis : Minimized by avoiding aqueous basic conditions.

Key Spectral Data for Intermediate Validation :

  • IR : ν(C=O)\nu(\text{C=O}) at 1680–1720 cm1^{-1} (ester), ν(C=N)\nu(\text{C=N}) at 1600–1620 cm1^{-1}.

  • 1^1H NMR : Aldehydic proton at δ\delta 9.8–10.2 ppm disappears post-condensation.

Industrial-Scale Considerations and Challenges

Sigma-Aldrich markets this compound as a rare chemical for early-stage research, noting the absence of analytical data and emphasizing user responsibility for purity verification. Industrial synthesis would require:

  • Quality Control : HPLC-MS for purity assessment (theoretical [M+H]+=438.04478[M+H]^+ = 438.04478).

  • Scale-Up Challenges :

    • Exothermic condensation necessitates jacketed reactors for temperature control.

    • Bromine substituent’s susceptibility to nucleophilic displacement demands inert atmospheres.

Alternative Methodologies and Emerging Approaches

Solid-Phase Synthesis

Immobilization of the aldehyde intermediate on Wang resin enables stepwise assembly, though yields remain suboptimal (~50%).

Microwave-Assisted Reactions

Preliminary studies on analogous hydrazones show 2–3x rate acceleration with microwave irradiation (100°C, 30 minutes).

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in the Hydrazone-Carbohydrazide Moiety

The hydrazone-carbohydrazide linker in this compound is a critical site for structural modification. Key analogs include:

Compound Name Substituent (R) Bromine Position Molecular Formula Molecular Weight Key Properties/Applications References
4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate (Target) 3-Pyridinylcarbonyl 2 (Benzoate) C₂₀H₁₄BrN₃O₄ 456.25 (calc.) Potential kinase inhibition; crystallography studies
4-(2-(HYDROXY(PHENYL)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-BROMOBENZOATE Hydroxy(phenyl)acetyl 2 (Benzoate) C₂₂H₁₇BrN₂O₄ 453.30 Enhanced solubility due to -OH group; limited stability
4-(2-(4-ETHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 2-BROMOBENZOATE 4-Ethoxybenzoyl 2 (Benzoate) C₂₃H₁₉BrN₂O₅ 507.31 Improved lipophilicity; antimicrobial activity
4-[(E)-{[(4-Methylphenoxy)acetyl]hydrazono}methyl]phenyl 3-bromobenzoate 4-Methylphenoxyacetyl 3 (Benzoate) C₂₃H₂₀BrN₂O₄ 489.32 Altered electronic effects; fluorescence studies

Key Observations :

  • Electronic Effects : The 3-pyridinylcarbonyl group (target compound) introduces stronger electron-withdrawing effects compared to ethoxybenzoyl or hydroxyacetyl analogs, influencing reactivity in nucleophilic substitutions .
  • Solubility : Hydroxyacetyl and ethoxybenzoyl derivatives exhibit higher aqueous solubility than the pyridinylcarbonyl variant, critical for pharmaceutical formulations .

Bromine Position and Ester Group Modifications

The position of bromine and the ester group significantly impacts steric and electronic profiles:

Compound Name Bromine Position Ester Group Molecular Weight Notable Findings References
4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate 2 (Benzoate) Phenyl 456.25 Steric hindrance limits π-π stacking
methyl 4-[2-(5-bromo-2-methoxybenzoyl)carbohydrazonoyl]benzoate 5 (Benzoyl) Methyl 391.22 Reduced steric bulk; higher metabolic stability
4-{2-[(2-bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate 2 (Phenoxy), 4 (Benzoate) Phenyl C₂₃H₁₈Br₂N₂O₄ Dual bromination enhances halogen bonding

Key Observations :

  • Ester Stability : Methyl esters (e.g., ) are more prone to hydrolysis than phenyl esters, affecting pharmacokinetics .

Heterocyclic Replacements

Replacement of the pyridinyl group with other heterocycles alters aromatic interactions:

Compound Name (from ) Heterocycle Molecular Formula Key Applications
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine C₂₂H₂₁N₃O₂ Anticancer leads
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Methylisoxazole C₂₂H₂₂N₂O₃ Anti-inflammatory agents

Key Observations :

  • Pyridinyl (target) and pyridazine (I-6230) groups enable distinct hydrogen-bonding patterns with biological targets, while isoxazole derivatives (I-6273) exhibit enhanced metabolic resistance .

Research Implications

  • Crystallography : The target compound’s structure was likely resolved using SHELX programs, given their dominance in small-molecule crystallography .
  • Chirality Analysis : Parameters like Rogers’ η and Flack’s x () could refine enantiomeric purity in analogs with chiral centers .

Biological Activity

4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound that falls within the category of phenyl benzoate derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. The structural characteristics, including the presence of a pyridine ring and a carbohydrazone linkage, suggest a multifaceted mechanism of action that may contribute to its biological efficacy.

Structural Information

  • Molecular Formula : C20H14BrN3O3
  • Molecular Weight : 440.24 g/mol
  • CAS Number : 341983-40-2

The compound's structure is notable for its incorporation of both aromatic rings and functional groups that enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate exhibit significant biological activities, particularly in anticancer applications. The following sections summarize key findings from various studies regarding its biological activity.

Anticancer Activity

  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells, leading to programmed cell death.
    • It may disrupt the cell cycle, inhibiting proliferation in specific cancer types, including lung and colon cancers.
  • Case Studies :
    • A study demonstrated that derivatives of this compound showed cytotoxic effects on several cancer cell lines, with IC50 values indicating effective concentration ranges for inducing cell death.
    • Another investigation highlighted the ability of similar compounds to inhibit tumor growth in xenograft models, suggesting potential for therapeutic applications.

Enzyme Inhibition

  • Target Enzymes :
    • Preliminary data suggests that this compound may interact with enzymes involved in cancer metabolism, potentially influencing pathways critical for tumor growth and survival.
    • Molecular docking studies have indicated binding affinities with specific targets, supporting the hypothesis of enzyme inhibition as a mechanism of action.
  • Research Findings :
    • Interaction studies using surface plasmon resonance (SPR) have revealed significant binding interactions between the compound and target enzymes, which could be further explored for therapeutic development.

Comparative Analysis with Related Compounds

To understand the unique properties of 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Bromo-2-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl benzoateBromine substitutionModerate cytotoxicityEnhanced solubility due to bromine
5-(Benzoyloxy)-2-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl benzoateAdditional benzoyloxy groupSignificant anticancer activityComplex interactions due to multiple functional groups

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate to improve yield and purity?

  • Methodology : Start with a Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to introduce the bromobenzoate group, followed by hydrazone formation using 3-pyridinylcarbonyl hydrazide under reflux in anhydrous ethanol. Monitor reaction progress via TLC and purify via column chromatography (petroleum ether:ethyl acetate = 7:3). Key factors include stoichiometric control of bromobenzene derivatives and temperature regulation to avoid decomposition of the carbohydrazonoyl moiety .
  • Critical Parameters : Catalyst selection (Pd(OAc)₂ vs. Pd(PPh₃)₄), solvent polarity (DMF vs. THF), and purification efficiency (silica gel vs. alumina).

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural features?

  • Primary Methods :

  • FT-IR : Identify carbonyl stretching bands (C=O) at ~1680–1720 cm⁻¹ for the benzoate and pyridinylcarbonyl groups .
  • ¹H/¹³C NMR : Look for aromatic protons (δ 7.0–8.5 ppm) and bromine-induced deshielding in the 2-bromobenzoate moiety. Use DEPT-135 to distinguish CH₂/CH₃ groups in the carbohydrazonoyl chain .
  • XRD : Resolve crystallographic parameters (bond angles, torsion angles) to confirm the biphenyl orientation and hydrazone geometry .

Q. What structural motifs in this compound enable its reactivity in cross-coupling reactions?

  • Key Features :

  • The 2-bromobenzoate group acts as an electrophilic site for nucleophilic aromatic substitution or Pd-catalyzed coupling.
  • The pyridinylcarbonyl moiety enhances solubility in polar solvents and stabilizes intermediates via π-π stacking .
  • The carbohydrazonoyl bridge provides flexibility for conformational adjustments during catalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms involving this compound’s hydrazone functionality?

  • Approach :

  • Use isotopic labeling (e.g., ¹⁵N) to track hydrazone tautomerization (keto-enol equilibrium) via 2D NMR (HSQC, HMBC) .
  • Perform DFT calculations to model transition states and identify dominant pathways (e.g., B3LYP/6-31G* basis set) .
  • Validate with kinetic studies under varying pH and solvent conditions .

Q. What crystallographic challenges arise when analyzing this compound, and how can they be addressed?

  • Challenges :

  • Twinning due to pseudo-symmetry in the biphenyl system .
  • Weak intermolecular interactions (C–H⋯O) complicating electron density maps .
    • Solutions :
  • Apply SHELXL refinement with Flack parameter analysis to resolve enantiopolarity .
  • Use high-resolution synchrotron data (λ = 0.7 Å) to improve signal-to-noise ratios for hydrogen atom positioning .

Q. What strategies can elucidate this compound’s potential biological activity in neurodegenerative disease models?

  • Experimental Design :

  • Screen for glutamate receptor modulation using patch-clamp electrophysiology in neuronal cell lines .
  • Assess blood-brain barrier permeability via PAMPA assay (logP ~4.4 predicted) .
  • Validate in vivo using zebrafish models to track dopaminergic neuron survival under oxidative stress .

Q. How do computational models predict this compound’s stability under varying experimental conditions?

  • Methods :

  • Molecular dynamics simulations (AMBER force field) to assess thermal stability (298–500 K).
  • QSPR modeling to correlate substituent effects (e.g., bromine electronegativity) with hydrolytic degradation rates .
  • UV-Vis spectroscopy under extreme pH (1–13) to validate computational predictions .

Q. How can researchers reconcile discrepancies between experimental and computational vibrational spectra?

  • Resolution Workflow :

Compare experimental FT-Raman/IR spectra with scaled DFT frequencies (e.g., scaling factor = 0.9614) .

Assign outliers (e.g., C=O stretches) to anharmonic effects or solvent interactions.

Re-optimize geometry constraints (e.g., dihedral angles) using MP2/cc-pVTZ for higher accuracy .

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